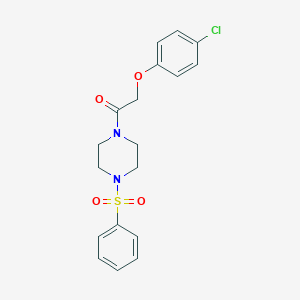![molecular formula C22H28ClN3 B247676 1-[1-(3-Chlorobenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247676.png)
1-[1-(3-Chlorobenzyl)-4-piperidinyl]-4-phenylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(3-Chlorobenzyl)-4-piperidinyl]-4-phenylpiperazine, commonly known as CPP, is a chemical compound with a complex molecular structure. This compound is widely used in scientific research for its unique properties and potential applications. The purpose of
Mecanismo De Acción
The mechanism of action of CPP is complex and not fully understood. However, it is known that CPP binds to specific serotonin receptors, including 5-HT1A and 5-HT2A receptors, and activates them. This activation leads to a cascade of biochemical and physiological effects, including the release of neurotransmitters, changes in gene expression, and alterations in cellular signaling pathways.
Biochemical and Physiological Effects:
CPP has a wide range of biochemical and physiological effects, depending on the specific serotonin receptors that it activates and the tissues in which it is active. Some of the most notable effects of CPP include the modulation of mood, cognition, and behavior, as well as the regulation of cardiovascular, respiratory, and gastrointestinal function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPP has several advantages for use in lab experiments, including its high potency and selectivity for specific serotonin receptors, as well as its ability to cross the blood-brain barrier and exert effects in the central nervous system. However, CPP also has some limitations, including its potential toxicity at high doses and its complex mechanism of action, which makes it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research on CPP, including the development of new and more selective serotonin receptor agonists, the exploration of novel therapeutic applications for CPP in the treatment of psychiatric and neurological disorders, and the investigation of the role of serotonin in various physiological and pathological processes. Additionally, further research is needed to fully understand the mechanism of action of CPP and its potential side effects and limitations in lab experiments.
Métodos De Síntesis
The synthesis of CPP involves a complex series of chemical reactions that require specialized equipment and expertise. The most common method of synthesizing CPP involves the reaction of 1-(3-chlorobenzyl)-4-piperidinone with phenylhydrazine, followed by the reduction of the resulting hydrazone with sodium borohydride. This process yields CPP as a white crystalline powder with a high degree of purity.
Aplicaciones Científicas De Investigación
CPP is widely used in scientific research for its potential applications in a variety of fields, including neuroscience, pharmacology, and medicinal chemistry. CPP is a potent and selective serotonin receptor agonist, which means that it can bind to and activate specific serotonin receptors in the brain and other tissues. This property makes CPP an important tool for studying the role of serotonin in various physiological and pathological processes.
Propiedades
Fórmula molecular |
C22H28ClN3 |
|---|---|
Peso molecular |
369.9 g/mol |
Nombre IUPAC |
1-[1-[(3-chlorophenyl)methyl]piperidin-4-yl]-4-phenylpiperazine |
InChI |
InChI=1S/C22H28ClN3/c23-20-6-4-5-19(17-20)18-24-11-9-22(10-12-24)26-15-13-25(14-16-26)21-7-2-1-3-8-21/h1-8,17,22H,9-16,18H2 |
Clave InChI |
SZPVWZDXVYIMFV-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CC(=CC=C4)Cl |
SMILES canónico |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CC(=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[1-(3-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247601.png)
![1-Phenyl-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine](/img/structure/B247602.png)
![1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247603.png)
![1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247611.png)
![1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247612.png)

![1-[(4-Methoxyphenoxy)acetyl]-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247624.png)
![1-Benzoyl-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B247628.png)
![1-[4-[2-(4-Bromophenoxy)-1-oxoethyl]-1-piperazinyl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B247630.png)
![1-[(4-Methylphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247631.png)
![1-[(3-Methylphenoxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B247632.png)
